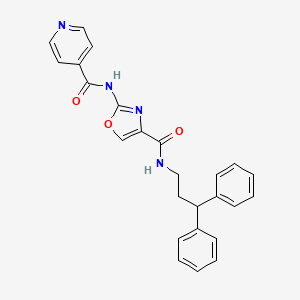
N-(3,3-diphenylpropyl)-2-(isonicotinamido)oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3,3-diphenylpropyl)-2-(isonicotinamido)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C25H22N4O3 and its molecular weight is 426.476. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3,3-diphenylpropyl)-2-(isonicotinamido)oxazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an oxazole ring, an isonicotinamido group, and a diphenylpropyl moiety. Its molecular formula is C18H20N4O3. The presence of these functional groups suggests diverse interactions with biological targets.
Anticancer Properties
Research has indicated that derivatives of oxazole, including this compound, exhibit significant anticancer activity. A study demonstrated that related compounds can induce apoptosis in cancer cells through the activation of caspases and cleavage of PARP (Poly (ADP-ribose) polymerase), which are hallmarks of programmed cell death .
Table 1: Anticancer Activity of Related Compounds
| Compound | EC50 (nM) | GI50 (nM) | Tumor Growth Inhibition (%) |
|---|---|---|---|
| Compound 1k | 270 | 229 | 63 |
This table summarizes findings from a study on related oxazole derivatives that showed promising anticancer effects in vitro and in xenograft models .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. In one study, oxazole derivatives were tested against E. coli, S. aureus, and fungal strains like C. albicans. The minimum inhibitory concentrations (MICs) were found to be significantly lower than those of standard antibiotics, indicating strong antimicrobial activity.
Table 2: Antimicrobial Activity of Oxazole Derivatives
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| Compound A | 1.6 | Candida albicans |
| Compound B | 0.8 | Candida tropicalis |
| Standard (Fluconazole) | 3.2 | Candida albicans |
These results highlight the potential of this compound as an effective antimicrobial agent .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Apoptosis Induction : The compound may activate apoptotic pathways by modulating the activity of caspases.
- Antimicrobial Action : It is hypothesized that the oxazole ring facilitates binding to bacterial enzymes or receptors, disrupting their function.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Case Study 1 : In a study involving human colorectal cancer cell lines, this compound demonstrated significant inhibition of cell proliferation and induced apoptosis at concentrations as low as 100 nM.
- Case Study 2 : An evaluation against multi-drug resistant strains of E. coli showed that the compound inhibited bacterial growth effectively at concentrations that were well-tolerated by human cells.
Eigenschaften
IUPAC Name |
N-(3,3-diphenylpropyl)-2-(pyridine-4-carbonylamino)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3/c30-23(20-11-14-26-15-12-20)29-25-28-22(17-32-25)24(31)27-16-13-21(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,14-15,17,21H,13,16H2,(H,27,31)(H,28,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPOGUNDOKXKCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=COC(=N2)NC(=O)C3=CC=NC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














